molecular formula C19H18F3NO B1327291 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone CAS No. 898774-79-3

2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone

Cat. No.: B1327291
CAS No.: 898774-79-3
M. Wt: 333.3 g/mol
InChI Key: QBVDOAQREOUYIN-UHFFFAOYSA-N
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Description

2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.36 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzophenone structure, with a trifluoromethyl group at the 2’ position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of 2’-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various binding sites, modulating the activity of the target molecules and pathways involved in the compound’s effects.

Comparison with Similar Compounds

2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

    2-Pyrrolidinomethylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2’-Trifluoromethylbenzophenone: Lacks the pyrrolidine ring, affecting its reactivity and applications.

    2-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone: Has the trifluoromethyl group at a different position, leading to variations in its chemical behavior and interactions.

The uniqueness of 2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)17-10-4-3-9-16(17)18(24)15-8-2-1-7-14(15)13-23-11-5-6-12-23/h1-4,7-10H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDOAQREOUYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643661
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-79-3
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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